5-Bromo-1,3-dihydrobenzo[c]thiophene
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Overview
Description
5-Bromo-1,3-dihydrobenzo[c]thiophene: is an organic compound that belongs to the class of heterocyclic compounds known as thiophenes. Thiophenes are sulfur-containing five-membered aromatic rings. The bromine atom at the 5-position of the benzo[c]thiophene ring system makes this compound particularly interesting for various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1,3-dihydrobenzo[c]thiophene can be achieved through several methods. One common approach involves the bromination of 1,3-dihydro-benzo[c]thiophene using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction typically takes place in an inert solvent such as dichloromethane or chloroform at room temperature .
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-1,3-dihydrobenzo[c]thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 1,3-dihydro-benzo[c]thiophene.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines.
Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed.
Major Products:
Substitution: Formation of various substituted benzo[c]thiophenes.
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of 1,3-dihydro-benzo[c]thiophene.
Scientific Research Applications
Chemistry: 5-Bromo-1,3-dihydrobenzo[c]thiophene is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex thiophene derivatives and heterocyclic compounds .
Biology: In biological research, this compound is used to study the interactions of thiophene derivatives with biological targets.
Medicine: The compound’s derivatives have shown promise in medicinal chemistry for their potential therapeutic properties, including antimicrobial and anticancer activities .
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs) .
Mechanism of Action
The mechanism of action of 5-Bromo-1,3-dihydrobenzo[c]thiophene and its derivatives involves interactions with specific molecular targets. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. The exact pathways and molecular targets depend on the specific derivative and its intended application .
Comparison with Similar Compounds
- 5-Bromo-2,3-dihydro-benzo[b]thiophene
- 6-Bromobenzo[b]thiophene
- 5-Bromo-7-nitro-2,3-dihydro-benzo[1,4]dioxine
Comparison: Compared to other similar compounds, 5-Bromo-1,3-dihydrobenzo[c]thiophene is unique due to its specific substitution pattern and the presence of the bromine atom at the 5-position. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C8H7BrS |
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Molecular Weight |
215.11 g/mol |
IUPAC Name |
5-bromo-1,3-dihydro-2-benzothiophene |
InChI |
InChI=1S/C8H7BrS/c9-8-2-1-6-4-10-5-7(6)3-8/h1-3H,4-5H2 |
InChI Key |
RVXDMJNCFCLOLI-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CS1)C=C(C=C2)Br |
Origin of Product |
United States |
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